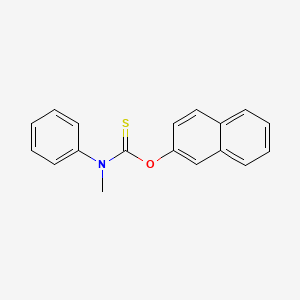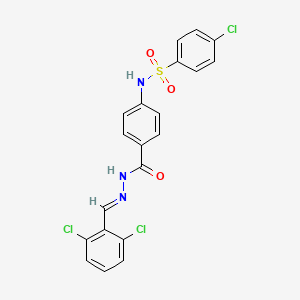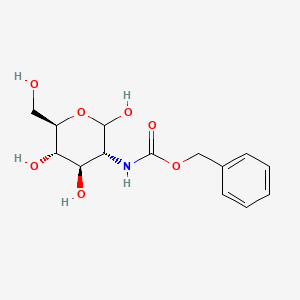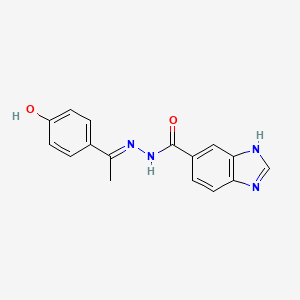
O-Naphthalen-2-yl methyl(phenyl)carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It was first synthesized in the 1960s and has since been widely used to treat fungal skin infections such as athlete’s foot, jock itch, and ringworm . Tolnaftate functions as a squalene epoxidase inhibitor, disrupting the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Naphthalen-2-yl methyl(phenyl)carbamothioate typically involves the reaction of naphthalen-2-ol with methyl isocyanate and phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired thiocarbamate product .
A catalytic route involving isocyanides, elemental sulfur, and aryl iodides has also been developed. This method involves two consecutive C–S bond formations and proceeds through an iminium species intermediate .
Industrial Production Methods
Industrial production of tolnaftate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in a form suitable for pharmaceutical use .
化学反应分析
Types of Reactions
O-Naphthalen-2-yl methyl(phenyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiocarbamates.
科学研究应用
O-Naphthalen-2-yl methyl(phenyl)carbamothioate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of thiocarbamate chemistry and C–S bond formation.
Biology: Investigated for its antifungal properties and potential use in treating fungal infections.
Medicine: Widely used in topical antifungal treatments for skin infections.
Industry: Employed in the development of antifungal coatings and materials.
作用机制
Tolnaftate exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol. Ergosterol is a key component of fungal cell membranes, and its disruption leads to the accumulation of toxic squalene, ultimately causing fungal cell death . The molecular target of tolnaftate is the squalene epoxidase enzyme, and the pathway involved is the ergosterol biosynthesis pathway .
相似化合物的比较
Similar Compounds
Clotrimazole: Another antifungal agent that inhibits ergosterol synthesis but targets a different enzyme, lanosterol 14α-demethylase.
Miconazole: Similar to clotrimazole, it inhibits ergosterol synthesis by targeting lanosterol 14α-demethylase.
Terbinafine: Also a squalene epoxidase inhibitor, but with a different chemical structure.
Uniqueness
Tolnaftate is unique in its specific inhibition of squalene epoxidase and its structural properties as a thiocarbamate. Unlike clotrimazole and miconazole, which target lanosterol 14α-demethylase, tolnaftate directly inhibits squalene epoxidase, leading to a different mechanism of action .
属性
CAS 编号 |
1037-25-8 |
|---|---|
分子式 |
C18H15NOS |
分子量 |
293.4 g/mol |
IUPAC 名称 |
O-naphthalen-2-yl N-methyl-N-phenylcarbamothioate |
InChI |
InChI=1S/C18H15NOS/c1-19(16-9-3-2-4-10-16)18(21)20-17-12-11-14-7-5-6-8-15(14)13-17/h2-13H,1H3 |
InChI 键 |
WKJGHRYSSSNEFX-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=CC=C1)C(=S)OC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003362.png)

![Benzyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12003372.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003380.png)





![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)

